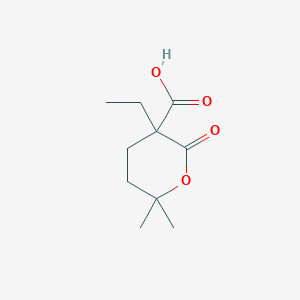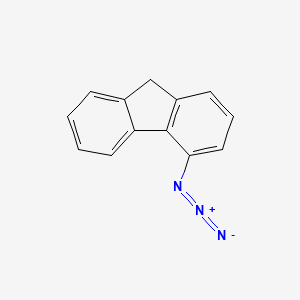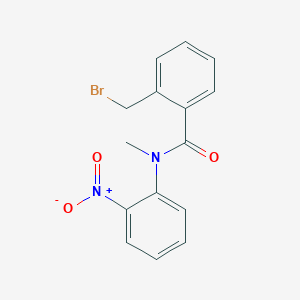
Butyl tert-butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl tert-butylphosphonate is an organophosphorus compound characterized by the presence of a butyl group and a tert-butyl group attached to a phosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl tert-butylphosphonate typically involves the reaction of tert-butylphosphonic acid with butyl alcohol under acidic conditions. The reaction proceeds via esterification, where the hydroxyl group of the phosphonic acid reacts with the hydroxyl group of the alcohol, resulting in the formation of the phosphonate ester.
Industrial Production Methods: Industrial production of this compound often employs similar esterification reactions but on a larger scale. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Butyl tert-butylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The butyl and tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong bases or acids as catalysts.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonates.
Aplicaciones Científicas De Investigación
Butyl tert-butylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of bone-related diseases.
Industry: It is used as an additive in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of butyl tert-butylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in the context of bone health, it may inhibit osteoclast activity, thereby reducing bone resorption.
Comparación Con Compuestos Similares
Butylphosphonate: Lacks the tert-butyl group, resulting in different chemical and biological properties.
Tert-butylphosphonate: Lacks the butyl group, leading to variations in reactivity and applications.
Di-tert-butylphosphonate: Contains two tert-butyl groups, which can significantly alter its chemical behavior.
Uniqueness: Butyl tert-butylphosphonate is unique due to the presence of both butyl and tert-butyl groups, which confer distinct steric and electronic properties. These properties make it a versatile compound with diverse applications in various fields.
Propiedades
Número CAS |
91149-24-5 |
|---|---|
Fórmula molecular |
C8H18O3P- |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
butoxy(tert-butyl)phosphinate |
InChI |
InChI=1S/C8H19O3P/c1-5-6-7-11-12(9,10)8(2,3)4/h5-7H2,1-4H3,(H,9,10)/p-1 |
Clave InChI |
FMEFRBQKMCXKJH-UHFFFAOYSA-M |
SMILES canónico |
CCCCOP(=O)(C(C)(C)C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)

![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
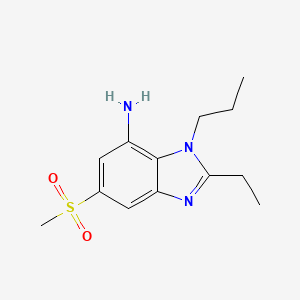
![N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide](/img/structure/B14362244.png)
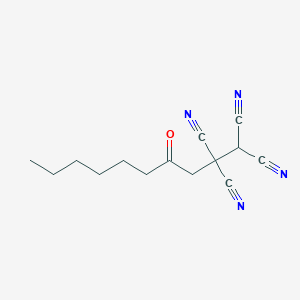
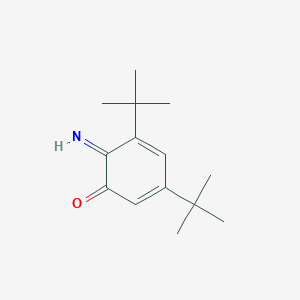
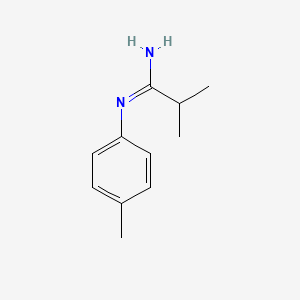

![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
